molecular formula C26H26N2 B10784792 Azipramine CAS No. 58503-82-5

Azipramine

Cat. No.: B10784792
CAS No.: 58503-82-5
M. Wt: 366.5 g/mol
InChI Key: GMJAPDJBIOQXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azipramine is a tetracyclic antidepressant that was synthesized and pharmacologically assayed in animals in 1976. Despite its promising pharmacological profile, it was never marketed . This compound is known for its complex structure, which includes a benzyl group and a dihydroindolo benzazepin moiety.

Preparation Methods

The synthesis of Azipramine involves multiple steps, starting with the formation of the dihydroindolo benzazepin core. This is typically achieved through a series of cyclization reactions. The benzyl group is then introduced via a nucleophilic substitution reaction.

Chemical Reactions Analysis

Azipramine undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the this compound molecule.

Scientific Research Applications

Azipramine has been studied primarily for its potential as an antidepressant. Its tetracyclic structure makes it a subject of interest in medicinal chemistry, particularly in the design of new antidepressant drugs. In biology, this compound has been used in animal studies to understand its pharmacological effects. Although it was never marketed, its structure and pharmacological profile continue to be of interest in scientific research .

Mechanism of Action

Azipramine exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms. The molecular targets of this compound include the sodium-dependent serotonin transporter and the sodium-dependent norepinephrine transporter .

Comparison with Similar Compounds

Properties

CAS No.

58503-82-5

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17),15-heptaen-16-yl)-N-benzyl-N-methylethanamine

InChI

InChI=1S/C26H26N2/c1-27(19-20-8-3-2-4-9-20)17-16-24-18-23-12-7-11-22-15-14-21-10-5-6-13-25(21)28(24)26(22)23/h2-13,18H,14-17,19H2,1H3

InChI Key

GMJAPDJBIOQXSW-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC2=C3N1C4=CC=CC=C4CCC3=CC=C2)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.